An In-depth Technical Guide to the Endogenous Synthesis of Creatine Riboside
An In-depth Technical Guide to the Endogenous Synthesis of Creatine Riboside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Creatine riboside (CR) has recently emerged as a significant metabolite, particularly in the context of oncology, where it is identified as a urinary biomarker for several cancers and is associated with poor prognosis[1][2][3]. Unlike its well-characterized namesake, creatine, the endogenous production of creatine riboside does not follow a conventional biosynthetic pathway. Instead, its formation is intrinsically linked to dysregulated cellular metabolism, notably in cancer cells. This guide provides a comprehensive technical overview of the current understanding of creatine riboside's endogenous synthesis, detailing its precursors, the metabolic context of its formation, and experimental methodologies to study this process. The primary focus is on the evidence pointing to creatinine as the direct precursor and the pentose phosphate pathway as the source of the ribose moiety, a process exacerbated by altered urea cycle function and arginine auxotrophy in cancer cells[1][2][4].
Introduction: The Established Landscape of Creatine Metabolism
To appreciate the unique nature of creatine riboside formation, it is essential to first understand the canonical pathway of creatine synthesis. Endogenous creatine production is a two-step enzymatic process primarily occurring in the kidneys and liver[5][6][7][8].
-
Step 1: Formation of Guanidinoacetate (GAA) : The synthesis begins in the kidneys with the transfer of an amidino group from L-arginine to glycine, a reaction catalyzed by L-arginine:glycine amidinotransferase (AGAT). This produces guanidinoacetate (GAA) and ornithine[1][6][8].
-
Step 2: Methylation of GAA to Creatine : GAA is then transported to the liver, where it is methylated by guanidinoacetate N-methyltransferase (GAMT), using S-adenosyl-L-methionine (SAM) as the methyl donor, to form creatine[1][6][8].
Creatine is subsequently released into the bloodstream and taken up by tissues with high energy demands, such as skeletal muscle and the brain, via the creatine transporter SLC6A8[1][5][6]. Intracellularly, creatine is phosphorylated to phosphocreatine by creatine kinase, creating a readily available energy reserve[5][6]. A portion of intracellular creatine and phosphocreatine undergoes spontaneous, non-enzymatic cyclization to form the waste product creatinine, which is then excreted in the urine[1][5][9].
Figure 1: The canonical two-step endogenous synthesis pathway of creatine.
The Unconventional Formation of Creatine Riboside
Current scientific evidence indicates that creatine riboside is not synthesized from creatine directly. Instead, it is formed from the metabolic precursor, creatinine, in a process that is heightened in cancer cells exhibiting specific metabolic reprogramming[1][4].
Precursors of Creatine Riboside
-
Creatinine : Isotope tracing studies have demonstrated that cells cultured with 13C-labeled creatinine show significant enrichment of the label in creatine riboside, whereas cells cultured with 13C-labeled creatine do not. This strongly indicates that creatinine, not creatine, is the direct precursor for the core structure of creatine riboside[1][4].
-
Ribose from the Pentose Phosphate Pathway (PPP) : The ribose moiety of creatine riboside is derived from glucose metabolism via the pentose phosphate pathway. Experiments using 13C-labeled glucose resulted in labeled creatine riboside, while labeled ribose or cytidine did not, pinpointing the PPP as the source of the ribosyl group[1].
The Rate-Limiting Step: Ribosylation of Creatinine
The formation of creatine riboside is dependent on the availability of both creatinine and a ribose source. However, studies have shown a positive linear relationship between the levels of 13C-creatine riboside and 13C-creatinine, suggesting that the ribosylation of creatinine is the rate-limiting step in this process[1][4]. The specific enzyme or enzymes responsible for catalyzing this ribosylation have not yet been fully elucidated and remain an active area of investigation.
Figure 2: The proposed pathway for the formation of creatine riboside from creatinine and the pentose phosphate pathway.
The Metabolic Context of Creatine Riboside Formation in Cancer
High levels of creatine riboside are associated with a distinct metabolic phenotype in cancer cells, characterized by a dysregulation of the mitochondrial urea cycle and altered nitrogen metabolism[1][2]. This metabolic reprogramming creates an environment conducive to the formation of creatine riboside.
-
Urea Cycle Dysfunction and Arginine Auxotrophy : Tumors with high creatine riboside levels often exhibit altered expression of urea cycle enzymes. This leads to a diversion of mitochondrial urea cycle metabolites to support nucleotide synthesis, resulting in a state of arginine auxotrophy, where the cancer cells become dependent on an external supply of arginine for their proliferation[1][2].
-
Nucleotide Imbalance : The dysregulation of the urea cycle contributes to an imbalance in purine and pyrimidine synthesis. This altered nucleotide metabolism may influence the availability of ribose precursors from the pentose phosphate pathway, further supporting the formation of creatine riboside[1].
Experimental Protocols for Studying Creatine Riboside Formation
Investigating the endogenous formation of creatine riboside requires a multi-faceted approach, combining cell culture, stable isotope tracing, and advanced analytical techniques.
Cell Culture and Metabolite Extraction
-
Cell Lines : Utilize both high creatine riboside-producing (CRhi) and low creatine riboside-producing (CRlo) cancer cell lines, as well as non-cancerous control cell lines (e.g., immortalized bronchial epithelial cells)[1][10].
-
Culture Conditions : Maintain cells in appropriate culture media. For experimental conditions, cells can be cultured in media supplemented with known concentrations of stable isotope-labeled precursors.
-
Metabolite Extraction :
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the metabolites for analysis.
-
Stable Isotope Tracing Studies
-
Precursor Selection : Use stable isotope-labeled precursors to trace their incorporation into creatine riboside. Key precursors include:
-
Experimental Procedure :
-
Culture cells in media containing the labeled precursor for a specified period.
-
Extract metabolites as described in section 4.1.
-
Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the fractional enrichment of the label in creatine riboside.
-
Figure 3: Experimental workflow for stable isotope tracing of creatine riboside formation.
Quantification of Creatine Riboside and Related Metabolites
A precise and sensitive method for the simultaneous quantification of creatine riboside, creatinine, and creatine is crucial. Ultra-pressure liquid chromatography-tandem mass spectrometry (UPLC-ESI-MS/MS) is the method of choice[9][11].
-
Chromatography : Hydrophilic interaction chromatography (HILIC) is effective for separating these polar compounds[11].
-
Mass Spectrometry : A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and specificity.
-
Quantification : Use a stable isotope-labeled internal standard, such as creatine riboside-¹³C,¹⁵N₂, for accurate quantification[11].
Table 1: MRM Transitions for Key Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Creatine Riboside (CR) | 264.1 | 132.1 |
| Creatinine Riboside (CNR) | 246.1 | 113.9 |
| Creatine | 132.0 | 72.0 |
| Creatinine | 114.0 | 85.8 |
| CR-¹³C,¹⁵N₂ (Internal Standard) | 267.1 | 134.9 |
| Data sourced from Patel et al., 2020[9]. |
Conclusion and Future Directions
The endogenous synthesis of creatine riboside is a fascinating example of how dysregulated metabolism in cancer can lead to the formation of novel metabolites. It is not a product of a dedicated biosynthetic pathway but rather a consequence of the convergence of altered metabolic fluxes, with creatinine and the pentose phosphate pathway providing the necessary precursors[1][4]. The rate-limiting step appears to be the ribosylation of creatinine, a process that warrants further investigation to identify the responsible enzymatic machinery.
For researchers and drug development professionals, understanding the formation of creatine riboside opens up new avenues for diagnostic and therapeutic strategies. As a biomarker, its levels can indicate a specific metabolic phenotype in tumors that may be susceptible to targeted therapies, such as those exploiting arginine auxotrophy[1][2]. Future research should focus on elucidating the enzymatic basis of creatinine ribosylation and further exploring the metabolic network that supports high levels of creatine riboside production in cancer.
References
-
Parker, A. L., et al. (2022). Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy. The Journal of Clinical Investigation, 132(14). [Link]
-
Parker, A. L., et al. (2022). Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy. The Journal of Clinical Investigation, 132(14). [Link]
-
Patel, D. P., et al. (2020). Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers – Creatine riboside, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases. Journal of Pharmaceutical and Biomedical Analysis, 191, 113596. [Link]
-
Parker, A. L., et al. (2022). Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy. The Journal of Clinical Investigation, 132(14). [Link]
-
Patel, D. P., et al. (2020). Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers - Creatine riboside, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases. Journal of Pharmaceutical and Biomedical Analysis, 191, 113596. [Link]
-
Parker, A. L., et al. (2022). Creatine riboside is a cancer cell-derived metabolite associated with arginine auxotrophy. The Journal of Clinical Investigation, 132(14). [Link]
-
Sartori, C., et al. (2021). Urinary Biomarkers for Early Diagnosis of Lung Cancer. Journal of Clinical Medicine, 10(9), 1723. [Link]
-
Persky, A. M., & Brazeau, G. A. (2001). Clinical pharmacology of the dietary supplement creatine monohydrate. Pharmacological Reviews, 53(2), 161-176. [Link]
-
Bonilla, D. A., et al. (2021). Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. Nutrients, 13(4), 1238. [Link]
-
Bonilla, D. A., et al. (2021). Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. Nutrients, 13(4), 1238. [Link]
-
Ai, A. R., et al. (2024). Boosting NAD+ with nicotinamide riboside restores RNA splicing and memory in a tauopathy model. Science, 383(6682), eadh1323. [Link]
-
Reactome. (n.d.). Creatine metabolism. [Link]
-
Al-Ghananeem, A. M. (2012). Pharmacokinetics and Oral Absorption of Various Creatine Supplements. MSpace. [Link]
-
Persky, A. M., & Brazeau, G. A. (2007). Pharmacokinetics of creatine. Sub-cellular biochemistry, 46, 261–273. [Link]
-
Brosnan, J. T., & Brosnan, M. E. (2007). Creatine: endogenous metabolite, dietary, and therapeutic supplement. Annual review of nutrition, 27, 241–261. [Link]
-
da Silva, R. P., et al. (2009). Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo. American Journal of Physiology. Endocrinology and Metabolism, 296(2), E256–E261. [Link]
Sources
- 1. Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creatine riboside is a cancer cell-derived metabolite associated with arginine auxotrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review [mdpi.com]
- 6. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | Creatine metabolism [reactome.org]
- 8. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers – Creatine riboside, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy [jci.org]
- 11. Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers - Creatine riboside, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases - PubMed [pubmed.ncbi.nlm.nih.gov]
